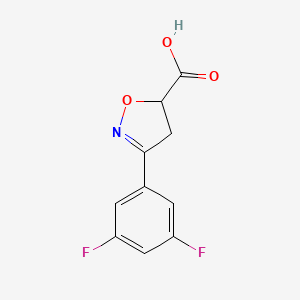
6-(Difluoromethoxy)pyridin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethoxy)pyridin-2-amine hydrochloride: is a chemical compound with the molecular formula C6H6F2N2O.HCl . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)pyridin-2-amine hydrochloride typically involves the introduction of a difluoromethoxy group to a pyridine ring. One common method includes the reaction of 2-aminopyridine with difluoromethyl ether under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 6-(Difluoromethoxy)pyridin-2-amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.
Biology: In biological research, the compound is used to study the effects of difluoromethoxy groups on biological systems. It is also employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique chemical structure allows for the exploration of new therapeutic targets and the optimization of drug properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethoxy)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other proteins. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
- 6-(Methoxy)pyridin-2-amine
- 6-(Trifluoromethoxy)pyridin-2-amine
- 2-Amino-6-fluoropyridine
Comparison: 6-(Difluoromethoxy)pyridin-2-amine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H7ClF2N2O |
|---|---|
Peso molecular |
196.58 g/mol |
Nombre IUPAC |
6-(difluoromethoxy)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H6F2N2O.ClH/c7-6(8)11-5-3-1-2-4(9)10-5;/h1-3,6H,(H2,9,10);1H |
Clave InChI |
XHUOCUMZXABCML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)OC(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



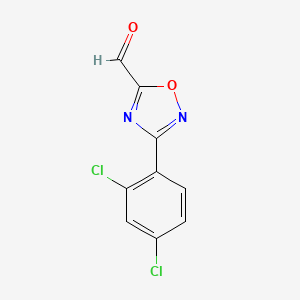
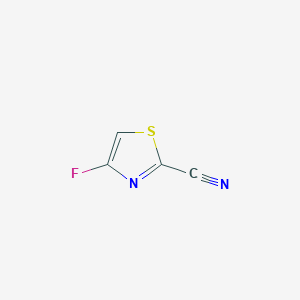
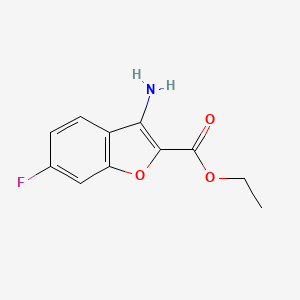



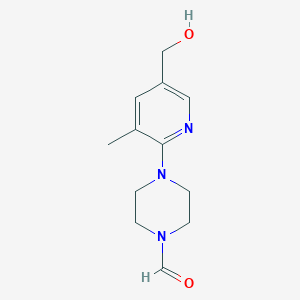
![tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B11788875.png)

![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11788891.png)


